N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide
CAS No.: 1286718-58-8
Cat. No.: VC5809044
Molecular Formula: C14H14F3N3O
Molecular Weight: 297.281
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1286718-58-8 |
|---|---|
| Molecular Formula | C14H14F3N3O |
| Molecular Weight | 297.281 |
| IUPAC Name | N-[2-(2-methylimidazol-1-yl)ethyl]-2-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C14H14F3N3O/c1-10-18-6-8-20(10)9-7-19-13(21)11-4-2-3-5-12(11)14(15,16)17/h2-6,8H,7,9H2,1H3,(H,19,21) |
| Standard InChI Key | ZTNZBURICNPTRZ-UHFFFAOYSA-N |
| SMILES | CC1=NC=CN1CCNC(=O)C2=CC=CC=C2C(F)(F)F |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name, N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide, reflects its molecular architecture. The benzamide backbone features a trifluoromethyl (-CF₃) group at the second position of the benzene ring, while the amide nitrogen is connected via an ethyl chain to a 2-methylimidazole ring. This imidazole substituent is critical for potential biological interactions, as the nitrogen-rich heterocycle often participates in hydrogen bonding and π-stacking interactions with biological targets .
Structurally, the compound shares similarities with N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide (CAS: 1448057-07-5), which replaces the methyl group on the imidazole with a pyrimidinyl moiety . This analog has a molecular weight of 361.32 g/mol and a formula of C₁₇H₁₄F₃N₅O, compared to the target compound’s theoretical formula of C₁₄H₁₄F₃N₃O and molecular weight of 297.28 g/mol. The absence of the pyrimidine ring reduces nitrogen content and molecular complexity, potentially altering solubility and binding affinity.
Synthesis and Manufacturing
Key Synthetic Routes
While no direct synthesis protocols for N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide are documented, analogous compounds provide a framework for its potential preparation. A patent detailing the synthesis of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine offers relevant methodology . This process involves:
-
Nitration and Reduction: Nitration of 2-bromo-5-fluoro-benzotrifluoride with potassium nitrate and sulfuric acid, followed by catalytic hydrogenation to yield 3-fluoro-5-trifluoromethyl-phenylamine.
-
Imidazole Coupling: Reaction of the phenylamine intermediate with the sodium salt of 4-methylimidazole under basic conditions, facilitated by transition metal catalysts like copper or palladium .
Adapting this approach, the target compound could be synthesized by substituting 4-methylimidazole with 2-methylimidazole and modifying the coupling step to introduce the ethyl spacer. Alternatively, a two-step process might involve:
-
Step 1: Amidating 2-(trifluoromethyl)benzoic acid with 2-(2-methyl-1H-imidazol-1-yl)ethylamine.
-
Step 2: Purifying the product via recrystallization or column chromatography.
Challenges in Synthesis
The ethyl linker between the benzamide and imidazole introduces steric considerations, potentially necessitating optimized reaction temperatures (70–130°C) and polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) to enhance reactivity . Additionally, the racemic nature of similar compounds suggests that stereochemical control during synthesis may require chiral catalysts or resolution techniques .
Physicochemical Properties
Theoretical calculations and analog comparisons provide estimates for the compound’s key properties:
The lower logP value compared to V019-8975 (logP = 3.51) suggests improved aqueous solubility, which could enhance bioavailability. The polar surface area, estimated at 65 Ų, aligns with values typical for compounds with moderate membrane permeability .
Pharmacological Profile
Hypothesized Mechanisms of Action
Imidazole derivatives are renowned for their interactions with enzymes and receptors, particularly those involving metal ion coordination (e.g., cytochrome P450) or histaminergic pathways . The trifluoromethyl group enhances metabolic stability and lipophilicity, potentially prolonging half-life in vivo.
Anticipated Biological Activities
-
Antimicrobial Activity: Imidazole-containing compounds often exhibit antifungal and antibacterial properties. For instance, derivatives with similar structures have shown efficacy against Candida albicans and Staphylococcus aureus in docking studies .
-
Kinase Inhibition: The benzamide moiety may interact with ATP-binding pockets in kinases, a trait observed in related compounds targeting cancer pathways .
-
Anti-inflammatory Effects: Imidazole rings can modulate cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, suggesting potential anti-inflammatory applications .
Computational and Docking Studies
While no specific docking studies exist for this compound, simulations on analogous molecules provide clues. For example, benzamide-imidazole hybrids have demonstrated strong binding affinities (ΔG = -9.2 kcal/mol) to the active site of C. albicans sterol 14α-demethylase, a target for antifungal agents . The trifluoromethyl group’s electron-withdrawing effects likely enhance these interactions by stabilizing charge-transfer complexes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume